molecular formula C22H20F3NO4 B255974 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 6143-22-2

7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B255974
CAS RN: 6143-22-2
M. Wt: 419.4 g/mol
InChI Key: ZDQICKRKULYNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research for over two decades. It was first synthesized in 1994 by a group of chemists at Eli Lilly and Company. Since then, it has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one selectively inhibits the activity of PI3K by binding to its ATP-binding site. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the PI3K signaling pathway. This, in turn, leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can inhibit tumor growth in mouse models of cancer and improve glucose tolerance in mouse models of diabetes.

Advantages and Limitations for Lab Experiments

7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool. It is a highly selective inhibitor of PI3K, which makes it useful for studying the specific role of PI3K in various cellular processes. It is also relatively easy to use and has a well-established protocol for its use in cell culture experiments. However, there are also some limitations to its use. 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a relatively short half-life, which can make it difficult to maintain its inhibitory effect over long periods of time.

Future Directions

There are many potential future directions for research on 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of PI3K. Another area of interest is the identification of new targets for 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, which could expand its potential applications beyond the PI3K pathway. Finally, there is also interest in studying the potential therapeutic applications of 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, particularly in the treatment of cancer and other diseases associated with dysregulated PI3K signaling.

Synthesis Methods

7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized in several ways, but the most commonly used method involves the reaction of 2-amino-5-methylpyridine with 2-(2-methoxyphenyl)acetic acid to form 2-(2-methoxyphenyl)acetyl-5-methylpyridine. This compound is then reacted with 1-(chloromethyl)pyrrolidine hydrochloride to form 1-(2-methoxyphenyl)-3-(1-pyrrolidinylmethyl)-5-methylpyridinium chloride. Finally, this compound is reacted with 7-hydroxy-4-chromenone and trifluoroacetic anhydride to form 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one.

Scientific Research Applications

7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research as a selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key regulator of cell growth, survival, and metabolism, and its dysregulation is associated with many diseases, including cancer, diabetes, and cardiovascular disease. 7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit PI3K in a dose-dependent manner, making it a valuable tool for studying the role of PI3K in various cellular processes.

properties

CAS RN

6143-22-2

Product Name

7-hydroxy-3-(2-methoxyphenyl)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Molecular Formula

C22H20F3NO4

Molecular Weight

419.4 g/mol

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C22H20F3NO4/c1-29-17-7-3-2-6-13(17)18-19(28)14-8-9-16(27)15(12-26-10-4-5-11-26)20(14)30-21(18)22(23,24)25/h2-3,6-9,27H,4-5,10-12H2,1H3

InChI Key

ZDQICKRKULYNGS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.